Orthogonal Reactivity: Mesyl Leaving Group vs. Maleimide Thiol-Selective Conjugation
Ms-PEG3-CH2CH2COOH provides a mesyl leaving group that reacts with nucleophiles (amines, thiols, alkoxides) via SN2 substitution, in contrast to maleimide-based linkers which are strictly thiol-selective . While maleimide-thiol conjugates undergo retro-Michael addition under physiological conditions with half-lives ranging from 7 to 48 hours depending on pH and local cysteine environment, mesyl-mediated ether or amine linkages are chemically stable and non-reversible . The mesyl group is documented as a 'good leaving group for nucleophilic substitution reactions' that can be 'replaced by nucleophilic reagents for bioconjugation and PEGylation' without the hydrolytic instability characteristic of maleimide adducts . This orthogonal reactivity enables sequential conjugation: carboxylic acid activation and amide coupling can proceed independently of the mesyl group, allowing two-step modular assembly without protecting group manipulation.
| Evidence Dimension | Conjugate stability (linkage reversibility) |
|---|---|
| Target Compound Data | Ether/amine linkage: non-reversible (stable) |
| Comparator Or Baseline | Maleimide-thiol linkage: reversible (retro-Michael addition); typical t₁/₂ 7-48 hours under physiological pH |
| Quantified Difference | Irreversible vs. time-dependent reversible conjugation |
| Conditions | Aqueous physiological conditions (pH 7.4, 37°C) |
Why This Matters
For PROTAC applications where linker integrity during cellular uptake and trafficking is essential for degradation efficiency, irreversible mesyl-derived linkages prevent premature payload loss compared to maleimide conjugates.
